epi-Progoitrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

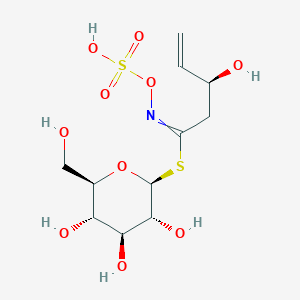

Epi-progoitrin is the stereoisomer of xi-progoitrin that has S at the carbon bearing the allylic hydroxy group. It has a role as a plant metabolite. It is a conjugate acid of an this compound(1-).

Applications De Recherche Scientifique

Pharmacological Applications

Epi-Progoitrin has been studied for its pharmacokinetic properties and potential therapeutic effects. A notable study developed a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method to analyze its pharmacokinetics in rat plasma. The research revealed significant stereoselective differences between this compound and progoitrin, with implications for their bioavailability and therapeutic use.

Key Findings:

- The maximum plasma concentration (C_max) of this compound was approximately three times higher than that of progoitrin when administered intravenously.

- Oral bioavailability of progoitrin was found to be significantly higher than that of this compound, suggesting different metabolic pathways and potential therapeutic windows for each compound .

Anticancer Properties

Research has indicated that the hydrolysis products of glucosinolates, including this compound, possess anticancer properties. In vitro studies have demonstrated that isothiocyanates derived from glucosinolates can inhibit cancer cell growth more effectively than their nitrile counterparts.

Study Insights:

- This compound was shown to be a precursor for isothiocyanates, which are known for their cytotoxic effects on various cancer cell lines.

- The concentration of hydrolysis products directly correlated with the inhibition of cell proliferation in cancer assays .

Agricultural Applications

This compound plays a role in plant defense mechanisms against herbivores. Studies have shown that its presence can influence feeding behavior in pests such as cabbage stink bugs.

Research Observations:

- A significant negative correlation was found between the concentration of this compound in oilseed rape plants and the feeding behavior of cabbage stink bugs, indicating its effectiveness as a natural pest deterrent .

- The concentration of this compound varied throughout plant development stages, suggesting potential timing strategies for pest management in agricultural practices .

Food Science

In food science, the stability and reactivity of glucosinolates like this compound are critical factors influencing food quality and safety. Understanding these properties can aid in developing better preservation methods for cruciferous vegetables.

Stability Studies:

- This compound's stability under various cooking conditions has been evaluated, highlighting its potential degradation into beneficial compounds while maintaining overall food safety .

- The palatability of foods containing glucosinolates can be affected by their concentration; thus, understanding these dynamics is essential for food formulation .

Data Tables

The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:

| Parameter | This compound | Progoitrin |

|---|---|---|

| C_max (ng/mL) | ~800 | ~250 |

| AUC (ng·h/mL) | ~5000 | ~2000 |

| Half-life (hours) | 6 | 2 |

| Oral Bioavailability (%) | 10 | 30 |

Case Studies

Case Study 1: Pharmacokinetics in Rats

A study involving male Sprague-Dawley rats demonstrated the pharmacokinetic profiles of both this compound and progoitrin after intravenous and intragastric administration. The findings suggested that while both compounds exhibited similar profiles post-oral administration, their intravenous behaviors were markedly different.

Case Study 2: Agricultural Impact

In field trials with oilseed rape, varying concentrations of this compound were correlated with reduced pest feeding rates. This study illustrated the potential for using natural glucosinolates as part of integrated pest management strategies.

Propriétés

Formule moléculaire |

C11H19NO10S2 |

|---|---|

Poids moléculaire |

389.4 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6-,8-,9+,10-,11+/m1/s1 |

Clé InChI |

MYHSVHWQEVDFQT-AUYZFIFFSA-N |

SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

SMILES isomérique |

C=C[C@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canonique |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Synonymes |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.